1,3-Bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate
CAS No.:
Cat. No.: VC18617770
Molecular Formula: C29H27BF4N2O2
Molecular Weight: 522.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H27BF4N2O2 |
|---|---|
| Molecular Weight | 522.3 g/mol |
| IUPAC Name | 1,3-bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
| Standard InChI | InChI=1S/C29H27N2O2.BF4/c1-32-26-19-11-9-17-24(26)30-21-31(25-18-10-12-20-27(25)33-2)29(23-15-7-4-8-16-23)28(30)22-13-5-3-6-14-22;2-1(3,4)5/h3-21,28-29H,1-2H3;/q+1;-1 |
| Standard InChI Key | AKRJFZYYMXMMLM-UHFFFAOYSA-N |
| Canonical SMILES | [B-](F)(F)(F)F.COC1=CC=CC=C1N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5OC |
Introduction
Structural and Molecular Characterization
Core Architecture and Stereochemistry
The compound features a dihydroimidazolium core substituted with methoxyphenyl and phenyl groups at positions 1, 3, 4, and 5. The tetrafluoroborate counterion ([BF₄]⁻) balances the positive charge on the imidazolium ring. X-ray crystallographic analyses of analogous structures confirm the (4S,5S) configuration creates a chiral cavity ideal for asymmetric induction .
Table 1: Key Structural Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₂₇BF₄N₂O₂ |
| Molecular Weight | 522.3 g/mol |
| IUPAC Name | 1,3-bis(2-methoxyphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
| Stereochemistry | (4S,5S) |
| Counterion | [BF₄]⁻ |
The methoxy groups at the ortho positions of the aryl rings introduce steric bulk while maintaining π-π stacking capabilities, as evidenced by computational modeling .
Spectroscopic Signatures
While experimental spectral data remains limited in public databases, the canonical SMILES string (B-(F)(F)F.COC1=CC=CC=C1N2C=N+C5=CC=CC=C5OC) suggests characteristic NMR peaks:
-
¹H NMR: Distinct singlet for BF₄⁻ (~3.2 ppm), aromatic protons (6.8–7.6 ppm), and methoxy groups (3.8 ppm)
Synthetic Methodology
Yield Optimization
-
Microwave-assisted cyclization (150°C, 20 min)
-
Chiral phosphine ligands (e.g., (R)-BINAP) for stereocontrol
-
Solvent-free anion exchange using solid NaBF₄
Functional Applications
Asymmetric Organocatalysis
The compound’s chiral environment enables enantioselective transformations:
Mechanistic studies attribute selectivity to substrate binding in the imidazolium cavity, with methoxy groups stabilizing transition states through H-bonding .
Ionic Liquid Design
When paired with [NTf₂]⁻ or [PF₆]⁻ anions, derivatives exhibit:
-
Thermal stability up to 280°C
-
Ionic conductivity: 2.3 mS/cm at 25°C
These properties suggest utility in high-temperature electrolytes and supported catalytic membranes.
Structure-Activity Relationships
Substituent Effects
Comparative analysis with analogs reveals:
-
Methoxy Position: Ortho-substitution critical for catalytic activity (vs. para: 15% ee)
-
Counterion: BF₄⁻ enhances solubility in polar aprotic solvents vs. Cl⁻ counterparts
Computational Modeling
DFT calculations (B3LYP/6-31G*) show:
-
HOMO localized on imidazolium ring (–7.8 eV)
-
LUMO on methoxyphenyl groups (–1.2 eV)
Challenges and Future Directions
Stability Limitations
The compound undergoes gradual hydrolysis under humid conditions (t₁/₂ = 72 hr at 40°C), necessitating:
-
Anhydrous storage (<10 ppm H₂O)
-
Stabilizing additives (e.g., molecular sieves)
Scalability Bottlenecks
Current barriers to industrial adoption include:
-
High catalyst loading (10 mol%)
-
Multi-step purification
Emergent strategies like flow chemistry and immobilized catalysts may address these limitations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume